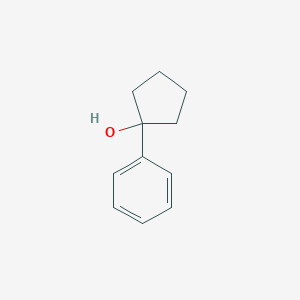

1-Phenylcyclopentanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZGJVAQFFNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146798 | |

| Record name | Benzene, cyclopent-1-yl-1-ol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10487-96-4 | |

| Record name | Benzene, cyclopent-1-yl-1-ol- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10487-96-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclopent-1-yl-1-ol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1-cyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclopentanol (C₁₁H₁₄O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenylcyclopentanol, a tertiary alcohol with the chemical formula C₁₁H₁₄O. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals and advanced polymer additives. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, are presented to aid in the characterization of this compound. The guide is intended for researchers, scientists, and professionals in the field of drug development and material science who require a thorough understanding of this compound's chemistry and utility.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, consisting of a phenyl group and a cyclopentanol ring attached to the same carbon atom, imparts a unique combination of aromatic stability and steric hindrance. This structure also provides a reactive hydroxyl group, making it a valuable intermediate for further chemical modifications.[2] The key quantitative properties of this compound are summarized in Table 1 for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [1][3] |

| Molecular Weight | 162.23 g/mol | [3][4] |

| CAS Number | 10487-96-4 | [3] |

| Appearance | Colorless to light yellow liquid | [5][1] |

| Boiling Point | 277 °C at 760 mmHg | [1][6] |

| Density | 1.093 g/cm³ | [1][6] |

| Flash Point | 104 °C | [1] |

| Refractive Index | 1.574 | [1] |

| pKa | 14.49 ± 0.20 (Predicted) | [5] |

| LogP (Octanol/Water) | 2.44820 | [1] |

| Vapor Pressure | 0.00223 mmHg at 25°C | [1] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the Grignard reaction.[2] This reaction involves the nucleophilic addition of a phenylmagnesium halide (a Grignard reagent) to cyclopentanone. The phenyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from bromobenzene and cyclopentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (as an initiator, optional)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by a color change and gentle refluxing. The mixture is stirred until most of the magnesium has reacted to form phenylmagnesium bromide.

-

Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel while maintaining the low temperature. The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes) and then refluxed for a couple of hours to ensure the reaction goes to completion.[7]

-

Workup: The reaction mixture is cooled and then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7]

-

Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.[7] The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Caption: Synthesis Workflow for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2-7.5 ppm. The protons on the cyclopentyl ring appear as multiplets in the upfield region, generally between δ 1.7-2.0 ppm. The hydroxyl proton signal can be observed as a broad singlet, and its chemical shift is dependent on the concentration and solvent.[2]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks corresponding to the different carbon environments in the molecule. The quaternary carbon attached to the phenyl group and the hydroxyl group typically appears around δ 83.4 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 125-150 ppm). The methylene carbons of the cyclopentyl ring show signals at approximately δ 23.9 and δ 41.8 ppm.[2]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 162, corresponding to its molecular weight.[4] Common fragmentation patterns involve the loss of water (m/z 144) and the formation of stable carbocations. The base peak is often observed at m/z 133.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl ring appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring give rise to peaks in the 1450-1600 cm⁻¹ range. A strong band corresponding to the C-O stretching of the tertiary alcohol is also present.

Chemical Reactions of this compound

The hydroxyl group of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations. A key reaction is acid-catalyzed dehydration.

Acid-Catalyzed Dehydration to 1-Phenylcyclopentene

Tertiary alcohols like this compound readily undergo dehydration in the presence of an acid catalyst (e.g., sulfuric acid or phosphoric acid) upon heating to form an alkene. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. The primary product of this reaction is 1-phenylcyclopentene.

Experimental Protocol: Dehydration of this compound

This protocol outlines the dehydration of this compound to 1-phenylcyclopentene.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, place this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Dehydration: The mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

-

Purification: The ether extract is washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and filtered. The solvent is evaporated to give the crude product, 1-phenylcyclopentene. Further purification can be achieved by distillation under reduced pressure.

Caption: Dehydration of this compound.

Applications

This compound serves as a versatile intermediate in various fields, most notably in polymer science and the synthesis of fine chemicals.

-

Polymer Additives: It is a precursor for a range of functional polymer additives.[2] Its derivatives can act as potent antioxidants by scavenging free radicals, thereby preventing the oxidative degradation of polymers.[2] The phenyl group in its structure provides UV absorption capabilities, making its derivatives useful as UV stabilizers that protect polymers from degradation by sunlight.[2]

-

Chemical Intermediate: Due to its reactive hydroxyl group, this compound is a valuable building block in organic synthesis. It is used in the preparation of other functional materials and pharmaceuticals.[1]

-

Biomedical Applications: Researchers are exploring derivatives of this compound for creating biocompatible surfaces on polymers, which could be beneficial for medical implants and drug delivery systems.[2]

Caption: Applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical compound of significant interest due to its versatile reactivity and its role as a precursor in various industrial applications. Its synthesis via the Grignard reaction is a well-established and efficient method. The ability to undergo further chemical transformations, such as dehydration, makes it a valuable intermediate for producing a range of other compounds. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 1-Phenyl-1-cyclopentanol | C11H14O | CID 139165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 7. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Phenylcyclopentanol: IUPAC Nomenclature, Structure, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-phenylcyclopentanol, a tertiary alcohol of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical identity, synthesis via the Grignard reaction, analytical characterization, and explores its potential biological relevance based on structurally related compounds.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-phenylcyclopentan-1-ol .[1] Its chemical structure consists of a cyclopentanol ring where the hydroxyl group and a phenyl group are attached to the same carbon atom (C1).

Molecular Formula: C₁₁H₁₄O

Structure:

The molecule features a chiral center at the carbon atom bonded to both the hydroxyl and phenyl groups.

Physicochemical Data

A summary of the key physicochemical properties of 1-phenylcyclopentan-1-ol is presented in Table 1. This data is crucial for its synthesis, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Boiling Point | 277 °C at 760 mmHg | [2] |

| Density | 1.093 g/cm³ | [2] |

| Flash Point | 104 °C | [2] |

| Refractive Index | 1.5479 (estimate) | [2] |

| pKa | 14.49 ± 0.20 (Predicted) | [2] |

| LogP | 2.44820 | [2] |

| CAS Number | 10487-96-4 | [1] |

Table 1: Physicochemical properties of 1-phenylcyclopentan-1-ol.

Experimental Protocols

The primary synthetic route to 1-phenylcyclopentan-1-ol is the Grignard reaction, a robust method for forming carbon-carbon bonds.

This protocol describes the synthesis of 1-phenylcyclopentan-1-ol from cyclopentanone and phenylmagnesium bromide.

Reaction Scheme:

C₆H₅MgBr + C₅H₈O → C₁₁H₁₃OMgBr → C₁₁H₁₄O

Materials:

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Cyclopentanone

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (6N)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ice

Procedure:

-

To a solution of phenylmagnesium bromide (49.7 mL, 149 mmol) in diethyl ether, add 300 mL of anhydrous THF.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add cyclopentanone (13.23 mL, 149 mmol) to the cooled Grignard reagent solution.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

-

Following the stirring at room temperature, heat the mixture to reflux for 2 hours.

-

After the reflux period, cool the reaction mixture and quench by the addition of approximately 20 g of ice.

-

Acidify the mixture with 6N HCl until the magnesium salts dissolve.

-

Extract the product with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution.

-

Dry the ethereal layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-phenylcyclopentan-1-ol.[3]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for assessing the purity of 1-phenylcyclopentan-1-ol and confirming its molecular weight.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent such as dichloromethane or diethyl ether.

-

GC Conditions (Typical):

-

Column: A non-polar or mid-polarity capillary column (e.g., Rtx-5, Rtx-1301).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), ramp up to a final temperature (e.g., 240 °C) at a rate of 3-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Expected Fragmentation: The molecular ion peak for 1-phenylcyclopentan-1-ol may be weak or absent in EI-MS, which is common for tertiary alcohols.[4] Characteristic fragments would include those corresponding to the loss of water (M-18), and fragments of the phenyl and cyclopentyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 1-phenylcyclopentan-1-ol.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentyl ring, and a signal for the hydroxyl proton which may be broad and its chemical shift can vary depending on the concentration and solvent. The protons on the cyclopentyl ring adjacent to the phenyl- and hydroxyl-bearing carbon are diastereotopic and may exhibit different chemical shifts.[5]

-

¹³C NMR: The spectrum will display signals for the carbon atoms of the phenyl ring and the cyclopentyl ring, including the quaternary carbon attached to the phenyl and hydroxyl groups.

Potential Biological Significance and Signaling Pathway

While there is no direct evidence for the biological activity of 1-phenylcyclopentan-1-ol in the current literature, structurally related compounds have shown significant biological effects. Notably, derivatives of 1-phenylcycloalkanecarboxylic acid, such as carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), are known to bind with high affinity to sigma-1 (σ₁) receptors.[6] These compounds exhibit antitussive, anticonvulsant, and spasmolytic properties.[6]

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses and modulates the function of various other proteins, including ion channels and other receptors.

Given the structural similarity of 1-phenylcyclopentan-1-ol to the core scaffold of these sigma-1 receptor ligands, it is plausible that it may also interact with this receptor. The phenyl and cyclopentyl moieties are key features for binding to the sigma-1 receptor.

The following diagram illustrates a hypothetical signaling pathway where 1-phenylcyclopentan-1-ol acts as a ligand for the sigma-1 receptor.

References

- 1. 1-Phenyl-1-cyclopentanol | C11H14O | CID 139165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-1-CYCLOPENTANOL|lookchem [lookchem.com]

- 3. 1-PHENYLCYCLOPENTENE synthesis - chemicalbook [chemicalbook.com]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylcyclopentanol: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Phenylcyclopentanol. It includes detailed experimental protocols for its synthesis and purification, along with an analysis of its key spectroscopic characteristics. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties

This compound is a tertiary alcohol characterized by the presence of a phenyl group and a cyclopentyl ring attached to the same carbon atom bearing the hydroxyl group. Its chemical formula is C₁₁H₁₄O, and it has a molecular weight of 162.23 g/mol .[1][2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically a colorless to light yellow liquid at room temperature.[3][4]

| Property | Value | Reference |

| Molecular Weight | 162.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 277 °C at 760 mmHg | [5] |

| 248.94 °C (rough estimate) | [3][4] | |

| Density | 1.093 g/cm³ | [5][6] |

| 1.0530 g/cm³ | [3][4] | |

| Flash Point | 104 °C | [5] |

| Vapor Pressure | 0.00223 mmHg at 25 °C | [5][6] |

| Refractive Index | 1.574 | [5][6] |

| 1.5479 (estimate) | [3][4] |

Chemical Properties

The chemical properties of this compound are primarily dictated by the hydroxyl group and the phenyl ring.

| Property | Value | Reference |

| pKa | 14.49 ± 0.20 (Predicted) | [3][7] |

| LogP (Octanol/Water Partition Coefficient) | 2.44820 | [6] |

| Solubility | Soluble in organic solvents. | [5] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common method for the synthesis of this compound is the Grignard reaction, which involves the reaction of phenylmagnesium bromide with cyclopentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Cyclopentanone

-

Anhydrous Calcium Chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl), 6N

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

All glassware must be thoroughly dried in an oven to remove any traces of water.

-

In a three-necked round-bottom flask equipped with a reflux condenser (fitted with a drying tube containing anhydrous calcium chloride), a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclopentanone in anhydrous diethyl ether in the dropping funnel.

-

Add the cyclopentanone solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then reflux for 2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

If a precipitate forms, add 6N HCl dropwise until the precipitate dissolves.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all the ether extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purification of this compound

Vacuum Distillation:

-

The crude this compound can be purified by vacuum distillation.

-

Remove the diethyl ether solvent from the dried organic layer using a rotary evaporator.

-

Assemble a vacuum distillation apparatus.

-

Distill the residue under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Recrystallization (if the product is a solid at room temperature or can be induced to crystallize):

-

While this compound is typically a liquid, it can sometimes solidify. If so, recrystallization can be an effective purification method.

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis Logic

Caption: Logical flow for structural elucidation.

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight.

| Ion | m/z | Interpretation |

| [M]⁺ | 162 | Molecular Ion |

| [M-H₂O]⁺ | 144 | Loss of water |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3400 (broad) | Strong | O-H stretch | Alcohol |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

| ~2960-2870 | Strong | C-H stretch | Aliphatic (Cyclopentyl) |

| ~1600, 1490, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1200-1000 | Strong | C-O stretch | Tertiary Alcohol |

| ~760, 700 | Strong | C-H bend | Monosubstituted Benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the different carbon environments.

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~147 | C1' (ipso-carbon of the phenyl ring) |

| ~128 | C3'/C5' (meta-carbons of the phenyl ring) |

| ~127 | C4' (para-carbon of the phenyl ring) |

| ~125 | C2'/C6' (ortho-carbons of the phenyl ring) |

| ~84 | C1 (quaternary carbon bearing the -OH group) |

| ~40 | C2/C5 (carbons adjacent to C1 in the cyclopentyl ring) |

| ~24 | C3/C4 (carbons of the cyclopentyl ring) |

¹H NMR Spectrum (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.5-7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.5-2.3 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~2.2-2.0 | Multiplet | 4H | Protons on C2 and C5 of the cyclopentyl ring |

| ~1.9-1.7 | Multiplet | 4H | Protons on C3 and C4 of the cyclopentyl ring |

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published research on the specific biological activities and involvement of this compound in cellular signaling pathways. Further investigation is required to elucidate its potential pharmacological or toxicological effects.

Conclusion

This technical guide provides a foundational understanding of this compound, encompassing its physical and chemical properties, a detailed synthetic protocol, and a comprehensive analysis of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound.

References

- 1. 1-PHENYLCYCLOHEXANOL(1589-60-2) IR Spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]

- 4. 1-(Phenylethynyl)-1-cyclopentanol [webbook.nist.gov]

- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

A Technical Guide to the Synthesis of 1-Phenylcyclopentanol via Grignard Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-phenylcyclopentanol, a tertiary alcohol, utilizing the Grignard reaction. This classic and robust carbon-carbon bond-forming reaction remains a cornerstone of organic synthesis for creating complex molecules from smaller precursors.[1] The methodology detailed herein involves the nucleophilic addition of a phenylmagnesium bromide Grignard reagent to cyclopentanone.

Reaction Principle and Mechanism

The Grignard reaction, discovered by Victor Grignard for which he received the Nobel Prize in Chemistry in 1912, involves an organomagnesium halide that acts as a potent nucleophile.[2][3] The synthesis of this compound proceeds in two primary stages:

-

Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[2] The ether solvent is crucial as it stabilizes the Grignard reagent.[4]

-

Nucleophilic Addition and Workup: The prepared Grignard reagent is then introduced to cyclopentanone. The highly nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone.[5] This forms a magnesium alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to yield the final tertiary alcohol, this compound.[6][7]

The overall reaction is as follows:

Stage 1: Grignard Reagent Formation C₆H₅Br + Mg → C₆H₅MgBr

Stage 2: Reaction and Workup C₆H₅MgBr + C₅H₈O → C₁₁H₁₄OMgBr C₁₁H₁₄OMgBr + H₃O⁺ → C₁₁H₁₄O + Mg(OH)Br

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol

Strict anhydrous conditions are paramount for the success of a Grignard reaction, as the reagent is a strong base that reacts readily with protic sources like water, which would quench the reagent and significantly lower the yield.[3][7][8] All glassware must be rigorously dried, typically in an oven or by flame-drying under an inert atmosphere.[8][9]

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Quantity | Molar Equiv. |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 1.0 |

| Iodine | I₂ | 253.81 | 1 crystal | Catalytic |

| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL) | 1.0 |

| Cyclopentanone | C₅H₈O | 84.12 | 8.4 g (8.8 mL) | 1.0 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Solvent |

| Sulfuric Acid (10%) or | H₂SO₄ | 98.08 | As needed | Quench |

| Sat. Ammonium Chloride | NH₄Cl | 53.49 | As needed | Quench |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | As needed | Wash |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying |

Part A: Preparation of Phenylmagnesium Bromide

-

Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Place magnesium turnings (1.0 eq.) and a small crystal of iodine into the flask.[10] The iodine helps to activate the magnesium surface.[11]

-

Add ~20 mL of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromobenzene (1.0 eq.) in ~50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~5-10 mL) of the bromobenzene solution to the magnesium. The reaction is initiated when the brown iodine color fades and bubbling occurs. Gentle heating may be required to start the reaction.[10]

-

Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[11]

Part B: Reaction with Cyclopentanone

-

Cool the prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve cyclopentanone (1.0 eq.) in ~40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so control the addition rate to maintain a low temperature (below 10 °C).[7]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[10][12]

Part C: Workup and Purification

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a cold 10% sulfuric acid solution or a saturated aqueous solution of ammonium chloride.[11][12] This step is exothermic and should be performed with caution.[12]

-

Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether.

-

Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether.[7]

-

Combine all organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine (to reduce water content).[7]

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[12]

-

Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[12]

Caption: General experimental workflow for the synthesis.

Troubleshooting and Safety Considerations

-

Low Yield: The most common cause of low yield is the presence of moisture or other protic impurities, which destroy the Grignard reagent.[10][11] Ensure all glassware is scrupulously dry and solvents are anhydrous. Another cause can be incomplete formation of the Grignard reagent; ensure the magnesium surface is activated.[10]

-

Side Reactions: The primary side product is often biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[2] Minimizing excess bromobenzene and controlling the reaction temperature can reduce this impurity.

-

Safety: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[7] The quenching process is highly exothermic and can cause splashing; perform this step slowly and with adequate cooling.[12] Concentrated acids are corrosive and should be handled with appropriate personal protective equipment.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. leah4sci.com [leah4sci.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Formation of 1-Phenylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant mechanism for the formation of 1-phenylcyclopentanol, a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds. This document details the core synthetic pathway, experimental protocols, quantitative data, and potential side reactions to facilitate its practical application in a laboratory setting.

Core Synthesis Mechanism: The Grignard Reaction

The primary and most widely utilized method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclopentanone.[1]

The reaction proceeds in two key stages:

-

Nucleophilic Addition: The phenyl group of the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone. This breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate.

-

Acidic Workup: The subsequent addition of an aqueous acid (such as hydrochloric acid or ammonium chloride) protonates the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 | 1.436 |

| Bromobenzene | C₆H₅Br | 157.01 | 156 | 1.495 | 1.559 |

| This compound | C₁₁H₁₄O | 162.23 | 277 at 760 mmHg | 1.093 | 1.574 |

Data sourced from multiple chemical suppliers and databases.[2]

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ ~7.2-7.5 (m, 5H, Ar-H), ~2.0-2.2 (m, 2H, cyclopentyl-H), ~1.8-2.0 (m, 6H, cyclopentyl-H), ~1.7 (s, 1H, -OH) |

| ¹³C NMR | Aromatic carbons: ~125-148 ppm, Quaternary carbon (C-OH): ~83 ppm, Cyclopentyl carbons: ~24, 42 ppm |

| IR Spectroscopy (cm⁻¹) | ~3400 (broad, O-H stretch), ~3100-3000 (C-H stretch, aromatic), ~2960-2870 (C-H stretch, aliphatic), ~1490, 1445 (C=C stretch, aromatic), ~1050 (C-O stretch) |

| Mass Spectrometry (m/z) | 162 (M+), 133, 105 |

Note: NMR and IR data are approximate and can vary based on solvent and experimental conditions.[3][4]

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

Iodine crystal (as an initiator)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine and a small amount of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Part 2: Reaction with Cyclopentanone

-

Cool the prepared phenylmagnesium bromide solution in an ice bath.

-

Dissolve cyclopentanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred and cooled Grignard reagent. This reaction is exothermic, so the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

Part 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. The product will be in the ether layer.

-

Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Potential Side Reactions

The primary side product in this Grignard reaction is biphenyl, which is formed from the coupling of two phenyl groups. This can occur through the reaction of phenylmagnesium bromide with unreacted bromobenzene. Benzene can also be formed if there is any trace of water or other protic sources in the reaction mixture, which will protonate the Grignard reagent.

Visualizations

Grignard Reaction Mechanism for this compound Formation

Caption: The reaction mechanism for the formation of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

References

Spectral Analysis of 1-Phenylcyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-Phenylcyclopentanol, a key chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and utilization in research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄O

-

Molecular Weight: 162.23 g/mol

-

CAS Number: 10487-96-4

-

Appearance: Colorless liquid

Spectroscopic Data

The following sections detail the NMR, IR, and mass spectral data for this compound, providing critical insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.50 - 2.35 | Multiplet | 2H | Cyclopentyl protons (α to phenyl) |

| 1.95 - 1.70 | Multiplet | 6H | Cyclopentyl protons |

| 1.65 | Singlet | 1H | Hydroxyl proton (-OH) |

2.1.2 ¹³C NMR Spectrum [1]

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| 147.5 | Aromatic C (quaternary) |

| 128.3 | Aromatic CH |

| 126.8 | Aromatic CH |

| 125.9 | Aromatic CH |

| 84.2 | Quaternary C (C-OH) |

| 40.5 | Cyclopentyl CH₂ |

| 23.6 | Cyclopentyl CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for this compound is not publicly available, the expected characteristic absorption bands are listed below based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium-Weak | C=C stretch (aromatic ring) |

| 1200 - 1000 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained by electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 162 | 25 | [M]⁺ (Molecular Ion) |

| 144 | 15 | [M - H₂O]⁺ |

| 133 | 100 | [M - C₂H₅]⁺ or [C₉H₉O]⁺ |

| 120 | 40 | [C₉H₁₂]⁺ |

| 105 | 85 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

¹H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 30-45° pulse width and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Correlation

The spectral data presented are consistent with the structure of this compound. The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this molecule.

Caption: Correlation of spectroscopic data to the structure of this compound.

References

An In-Depth Technical Guide on the Solubility of 1-Phenylcyclopentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylcyclopentanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C₁₁H₁₄O.[1][2][3] Its structure features a polar hydroxyl (-OH) group attached to a nonpolar cyclopentane ring, which also bears a phenyl group.[1][2][3] This amphipathic nature, possessing both polar and nonpolar regions, is the primary determinant of its solubility in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, reaction monitoring, purification processes, and formulation development.

Predicted Qualitative Solubility Profile

The principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound in different classes of organic solvents. The presence of the polar hydroxyl group facilitates hydrogen bonding with polar solvents, while the nonpolar phenyl and cyclopentyl groups favor interactions with nonpolar solvents via van der Waals forces.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar protic solvents like alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The polar carbonyl group of ketones can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the alkyl groups are compatible with its nonpolar structure. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | Esters are polar aprotic solvents that can accept hydrogen bonds. Their solubility performance will depend on the balance of their polar and nonpolar components.[4][5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar but can act as hydrogen bond acceptors, facilitating the dissolution of this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate | The phenyl group of this compound will have favorable π-π stacking interactions with aromatic solvents. However, the polarity of the hydroxyl group may limit very high solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | The nonpolar cyclopentyl and phenyl groups will interact favorably with these nonpolar solvents, but the polar hydroxyl group will hinder dissolution.[6][7] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the this compound molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

-

Table 2: Example Data Table for Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

References

- 1. This compound-1 (CAS 10487-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound-1 [webbook.nist.gov]

- 3. This compound-1 [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bre.com [bre.com]

- 7. Solubility of hydrocarbon oils in alcohols (≤C6) and synthesis of difusel carbonate for degreasing - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Tertiary Cyclopentanol Compounds: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary cyclopentanol moieties are pivotal structural motifs found in a range of biologically active molecules, from pharmaceuticals to complex natural products. Their unique stereochemical and electronic properties impart significant effects on molecular conformation and receptor interactions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of tertiary cyclopentanol compounds. It details the evolution of synthetic methodologies, with a focus on the foundational Grignard reaction, and presents detailed experimental protocols for key transformations. Furthermore, this guide explores the pharmacological significance of these compounds through case studies of prominent drugs, elucidating their mechanisms of action with detailed signaling pathway diagrams. Quantitative data on synthesis and physical properties are summarized for comparative analysis, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Tertiary Cyclopentanol Scaffold

The cyclopentane ring, a fundamental carbocycle in organic chemistry, is a prevalent feature in a vast array of natural and synthetic molecules.[1] When this five-membered ring is functionalized with a hydroxyl group on a tertiary carbon atom, it forms a tertiary cyclopentanol. This structural feature introduces a chiral center and a sterically hindered, yet chemically reactive, hydroxyl group, which can profoundly influence a molecule's biological activity and pharmacokinetic properties. While naturally occurring molecules containing a cyclopentane ring are abundant, those specifically featuring a tertiary cyclopentanol are less common, making them an intriguing subject for both synthetic chemists and pharmacologists.[2]

This guide will delve into the historical context of the discovery of methods to synthesize these compounds, their subsequent identification in natural products and pharmaceuticals, and the detailed experimental procedures that enable their creation in the laboratory.

Historical Perspective: The Dawn of Tertiary Alcohol Synthesis

The history of tertiary cyclopentanol compounds is intrinsically linked to the development of synthetic methods for creating tertiary alcohols. While pinpointing the exact first synthesis of a tertiary cyclopentanol is challenging due to the vastness of early chemical literature, the foundational techniques that enabled their creation emerged in the late 19th and early 20th centuries.

The Barbier reaction, discovered by Philippe Barbier in the late 1890s, was a significant breakthrough. This organometallic reaction involves the in-situ formation of an organometallic species from an alkyl halide and a metal, which then reacts with a carbonyl compound to form an alcohol.[3] This method laid the groundwork for what would become the cornerstone of tertiary alcohol synthesis.

Victor Grignard, a student of Barbier, refined this process by preparing the organomagnesium halide (Grignard reagent) separately before its addition to the carbonyl compound. This two-step process, now famously known as the Grignard reaction, offered better control and higher yields, revolutionizing organic synthesis. The reaction of a Grignard reagent with a ketone is a classic and highly efficient method for the preparation of tertiary alcohols, including tertiary cyclopentanols.[4] This powerful carbon-carbon bond-forming reaction remains a staple in both academic and industrial laboratories to this day.

Synthetic Methodologies for Tertiary Cyclopentanols

The synthesis of tertiary cyclopentanols can be achieved through various methods, with the Grignard reaction being the most prominent. Other notable methods include the hydration of alkenes and organometallic additions to esters.

The Grignard Reaction: A Cornerstone of Tertiary Cyclopentanol Synthesis

The addition of a Grignard reagent to a cyclopentanone derivative is the most direct and widely used method for the synthesis of tertiary cyclopentanols. The general reaction scheme involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of the cyclopentanone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary cyclopentanol.

Key Reaction Parameters:

-

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are essential to stabilize the Grignard reagent.

-

Reagents: A wide variety of alkyl, aryl, and vinyl Grignard reagents can be used to introduce diverse substituents at the tertiary carbon.

-

Temperature: The reaction is typically initiated at room temperature and may require cooling to control exothermic reactions, especially during the addition of the ketone.[4]

Alternative Synthetic Routes

While the Grignard reaction is dominant, other methods offer synthetic utility, particularly for specific substitution patterns:

-

Hydration of 1-Alkylcyclopentenes: The acid-catalyzed hydration of a 1-alkylcyclopentene will yield a 1-alkylcyclopentanol according to Markovnikov's rule.

-

Reaction of Organolithium Reagents with Cyclopentanone: Similar to Grignard reagents, organolithium reagents are potent nucleophiles that readily add to ketones.

-

Addition of Organometallic Reagents to Cyclopentyl Esters: The reaction of two equivalents of an organometallic reagent, such as a Grignard or organolithium reagent, with a cyclopentanecarboxylic acid ester can also produce a tertiary alcohol.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of representative tertiary cyclopentanol compounds.

Synthesis of 1-Ethylcyclopentanol via Grignard Reaction[5]

This protocol details the synthesis of 1-ethylcyclopentanol from cyclopentanone and ethylmagnesium bromide.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 285.3 g | 11.89 mol |

| Bromoethane | 108.97 | 1295.4 g | 11.89 mol |

| Cyclopentanone | 84.12 | 500 g | 5.94 mol |

| Tetrahydrofuran (THF), anhydrous | - | 4.7 L | - |

| Concentrated Hydrochloric Acid | - | 1.2 kg | - |

| n-Hexane | - | ~9 L | - |

| Ice water | - | 10 kg | - |

Procedure:

-

Grignard Reagent Formation:

-

Under a nitrogen atmosphere, add magnesium turnings (285.3 g) to 3 L of anhydrous THF in a suitable reaction vessel.

-

Prepare a solution of bromoethane (1295.4 g) in 1.2 L of anhydrous THF.

-

Add a small portion of the bromoethane solution to the magnesium suspension to initiate the reaction.

-

Once the reaction begins (indicated by gentle reflux), add the remaining bromoethane solution dropwise over 1.5 hours, maintaining a gentle reflux.

-

-

Reaction with Cyclopentanone:

-

Cool the freshly prepared Grignard reagent solution to 0-5 °C using an ice bath.

-

Prepare a solution of cyclopentanone (500 g) in 0.5 L of anhydrous THF.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent over approximately 1 hour, ensuring the temperature does not exceed 5 °C.

-

-

Workup and Purification:

-

Pour the reaction mixture into 10 kg of ice water with stirring.

-

Slowly add concentrated hydrochloric acid (1.2 kg), maintaining the temperature below 20 °C.

-

Continue stirring for 30 minutes after the addition is complete.

-

Extract the mixture with n-hexane (3 x 3 L).

-

Combine the organic phases and wash with water (4.5 L).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to yield 1-ethylcyclopentanol.

-

Expected Yield: ~247 g

Synthesis of 1-Phenylcyclopentanol via Grignard Reaction[6]

This protocol describes the synthesis of this compound from cyclopentanone and phenylmagnesium bromide.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenylmagnesium bromide (in solution) | - | Varies | - |

| Cyclopentanone | 84.12 | Varies | - |

| Diethyl ether or THF, anhydrous | - | - | - |

| Saturated aqueous ammonium chloride | - | - | - |

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place the solution of phenylmagnesium bromide under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the Grignard reagent solution in an ice bath.

-

-

Addition of Cyclopentanone:

-

Dissolve cyclopentanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

-

Workup and Purification:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude this compound can be purified by distillation or recrystallization.

-

Tertiary Cyclopentanols in Pharmaceuticals: Mechanism of Action and Signaling Pathways

The tertiary cyclopentanol scaffold is present in several important pharmaceutical agents. This section explores the mechanism of action of two prominent examples: Latanoprost and Cyclopentolate.

Latanoprost: A Prostaglandin Analogue for Glaucoma Treatment

Latanoprost is a prostaglandin F2α analogue used to treat increased intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[5][6] It is an ester prodrug that is hydrolyzed in the cornea to its biologically active acid form.[7]

Mechanism of Action: Latanoprost acid is a selective agonist of the prostaglandin F receptor.[5] Activation of this receptor in the eye increases the uveoscleral outflow of aqueous humor, which is one of the main drainage pathways for this fluid.[3][7] The enhanced outflow reduces the intraocular pressure, thereby mitigating the risk of optic nerve damage and vision loss associated with glaucoma.[6]

Cyclopentolate: An Anticholinergic Agent in Ophthalmology

Cyclopentolate is an anticholinergic drug used in ophthalmology to produce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). These effects are essential for certain diagnostic eye examinations and surgical procedures.

Mechanism of Action: Cyclopentolate acts as a competitive antagonist of muscarinic acetylcholine receptors in the eye.[8][9] By blocking the action of acetylcholine on the iris sphincter muscle and the ciliary muscle, it causes relaxation of these muscles.[10] This leads to dilation of the pupil and an inability to accommodate for near vision.[11]

Naturally Occurring Tertiary Cyclopentanols and Their Biological Relevance

While the cyclopentane ring is a common motif in natural products, compounds that are specifically tertiary cyclopentanols are less frequently isolated. However, the core structure is present in biologically significant molecules.

Prostaglandin E1 (PGE1): This naturally occurring prostaglandin contains a cyclopentanone ring with a hydroxyl group, which, while not a simple tertiary cyclopentanol, shares structural and functional similarities. PGE1 is a potent vasodilator and plays a crucial role in various physiological processes.[12][13] Its synthetic form, alprostadil, is used medically to maintain a patent ductus arteriosus in newborns with certain congenital heart defects and to treat erectile dysfunction.[14] PGE1 exerts its effects by binding to prostaglandin E receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent smooth muscle relaxation.[15]

Conclusion and Future Outlook

The discovery and development of synthetic methods for tertiary cyclopentanol compounds, particularly the Grignard reaction, have had a profound impact on organic and medicinal chemistry. These compounds have transitioned from being synthetic curiosities to integral components of important pharmaceuticals. The unique structural features of the tertiary cyclopentanol moiety continue to make it an attractive target for the design of new therapeutic agents. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the discovery of novel naturally occurring tertiary cyclopentanols with unique biological activities, and the rational design of new drugs incorporating this valuable scaffold. The enduring legacy of these compounds underscores the importance of fundamental synthetic chemistry in advancing drug discovery and improving human health.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mmsl.cz [mmsl.cz]

- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 4. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 5. Latanoprost - Wikipedia [en.wikipedia.org]

- 6. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. drugs.com [drugs.com]

- 8. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. zencuspharma.com [zencuspharma.com]

- 11. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]

- 12. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 13. What kind of drug is Prostaglandin E1?_Chemicalbook [chemicalbook.com]

- 14. wikem.org [wikem.org]

- 15. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Phenylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical reactivity of the hydroxyl group in 1-Phenylcyclopentanol. This compound is a tertiary alcohol, and its reactivity is significantly influenced by the steric hindrance around the hydroxyl group and the stability of potential carbocation intermediates due to the adjacent phenyl group. This document details key reactions, including dehydration, nucleophilic substitution, esterification, and oxidation, providing mechanistic insights, experimental protocols, and quantitative data where available.

Core Reactivity Principles

The reactivity of the hydroxyl group in this compound is dictated by its structural features:

-

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon, which sterically hinders direct backside attack (S(_N)2 reactions) and makes it resistant to oxidation under mild conditions.

-

Benzylic Position: The carbon bearing the hydroxyl group is also benzylic, which stabilizes the formation of a carbocation intermediate through resonance with the phenyl ring. This favors reaction pathways involving carbocations, such as S(_N)1 and E1 mechanisms.

-

Leaving Group Ability: The hydroxyl group itself is a poor leaving group. Therefore, acidic conditions or conversion to a better leaving group (e.g., a tosylate) are typically required to facilitate substitution and elimination reactions.

Key Reactions of the Hydroxyl Group

Dehydration to 1-Phenylcyclopentene

The acid-catalyzed dehydration of this compound proceeds readily to form the stable alkene, 1-phenylcyclopentene. This reaction typically follows an E1 (Elimination, Unimolecular) mechanism due to the stability of the tertiary benzylic carbocation intermediate.

Mechanism:

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). Subsequent loss of water generates a tertiary benzylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.

Experimental Data:

| Reactant | Reagent | Product | Yield | Reference |

| This compound | 6N HCl | 1-Phenylcyclopentene | 100% | [1] |

Experimental Protocol: Synthesis of 1-Phenylcyclopentene

This protocol is adapted from a procedure for the synthesis of 1-phenylcyclopentene from cyclopentanone and phenylmagnesium bromide, where the intermediate this compound is dehydrated in situ.[1]

-

To a solution of this compound in a suitable solvent (e.g., diethyl ether or tetrahydrofuran), add a catalytic amount of a strong acid (e.g., 6N HCl or concentrated sulfuric acid).

-

The reaction mixture is stirred, and the progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-phenylcyclopentene.

Product Characterization (1-Phenylcyclopentene): [1]

-

Appearance: Colorless oil

-

LC-MS (M+H)

: 145.1+ -

H NMR (500 MHz, CDCl(_3)): δ 7.48 (2H, d, J=7.3 Hz), 7.35 (2H, t, J=7.8 Hz), 7.22 - 7.27 (1H, m), 6.22 (1H, t, J=2.1 Hz), 2.70 - 2.80 (2H, m), 2.52 - 2.64 (2H, m), 2.01 - 2.12 (2H, m).1

Diagram of Dehydration Mechanism:

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Nucleophilic Substitution

The hydroxyl group of this compound can be replaced by a nucleophile via a nucleophilic substitution reaction. Due to the tertiary nature of the alcohol, this reaction proceeds through an S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism.

Mechanism:

Similar to the E1 mechanism, the S(_N)1 reaction is initiated by the protonation of the hydroxyl group to form a good leaving group. Loss of water generates the stable tertiary benzylic carbocation. The nucleophile then attacks the carbocation to form the substitution product. Given the planar nature of the carbocation, if the starting alcohol were chiral, a racemic mixture of products would be expected.

Conversion to Alkyl Halides:

A common application of this reaction is the conversion of alcohols to alkyl halides using hydrogen halides (e.g., HBr, HCl).

Experimental Protocol: General Procedure for Conversion to 1-Bromo-1-phenylcyclopentane

This is a general procedure, and specific conditions may need to be optimized.

-